BenchChemオンラインストアへようこそ!

Wck 771

Antimicrobial Resistance MRSA Quinolone-Resistant Staphylococcus aureus

WCK 771 (levonadifloxacin arginine) is the active S-(-)-enantiomer of nadifloxacin, a benzoquinolizine fluoroquinolone that overcomes quinolone resistance via preferential DNA gyrase targeting and NorA efflux pump evasion. With 8- to 32-fold lower MIC90 against MRSA/QRSA versus levofloxacin/moxifloxacin, ≥90% biofilm kill rate against S. aureus, and no CYP450 inhibition, it is an essential reference standard for anti-MRSA screening, SAR studies, and biofilm research. Not substitutable by ciprofloxacin, levofloxacin, or moxifloxacin for resistant-strain applications.

Molecular Formula C25H35FN6O6
Molecular Weight 534.6 g/mol
CAS No. 306748-89-0
Cat. No. B1675164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWck 771
CAS306748-89-0
SynonymsLevonadifloxacin arginine salt;  WCK 771;  WCK-771;  WCK771; 
Molecular FormulaC25H35FN6O6
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N
InChIInChI=1S/C19H21FN2O4.C6H14N4O2/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21;7-4(5(11)12)2-1-3-10-6(8)9/h8-11,23H,2-7H2,1H3,(H,25,26);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t10-;4-/m00/s1
InChIKeyWIFOPRFVQIVWTB-YBVIJTQESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WCK 771 (Levonadifloxacin Arginine) Procurement Profile: Benzoquinolizine Fluoroquinolone for Anti-MRSA Research & Development


WCK 771, also known as levonadifloxacin arginine (CAS: 306748-89-0), is a novel antibacterial agent belonging to the benzoquinolizine subclass of fluoroquinolones. It is developed as an intravenous formulation, with its oral prodrug alalevonadifloxacin (WCK 2349) enabling sequential therapy [1]. As the active S-(-)-enantiomer of nadifloxacin, it functions as a broad-spectrum anti-staphylococcal agent . Its primary mechanism involves the inhibition of bacterial DNA gyrase, a target that underpins its enhanced activity against quinolone-resistant Staphylococcus aureus [2]. WCK 771 has completed Phase III clinical trials in India for Acute Bacterial Skin and Skin Structure Infections (ABSSSI), including diabetic foot infections [3].

Procurement Alert: Why Generic Fluoroquinolones Cannot Substitute for WCK 771 in Anti-MRSA Research


WCK 771 is not a generic fluoroquinolone and cannot be substituted by agents like ciprofloxacin, levofloxacin, or moxifloxacin for research targeting methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant strains. The rise in quinolone resistance has severely compromised the utility of all clinically available fluoroquinolones for staphylococcal infections [1]. WCK 771 is differentiated by its benzoquinolizine core structure, which confers a preferential targeting of DNA gyrase over topoisomerase IV [2], a lack of recognition by the NorA efflux pump [3], and a narrow mutant selection window that reduces the likelihood of resistance development [2]. These specific pharmacodynamic and pharmacokinetic properties are unique to WCK 771 and are directly responsible for its superior activity against MRSA, quinolone-resistant S. aureus (QRSA), and vancomycin-intermediate S. aureus (VISA) detailed in the quantitative evidence below.

WCK 771 (Levonadifloxacin) Comparative Evidence Guide: Quantitative Potency, Resistance, and PK Differentiation Data


Potency Differentiation: WCK 771 MICs Against MRSA and QRSA Clinical Isolates vs. Levofloxacin and Moxifloxacin

Against a panel of bloodstream Gram-positive clinical isolates from a tertiary care hospital, WCK 771 (levonadifloxacin) demonstrated significantly lower MIC50/90 values against MRSA, QRSA, and MR-CoNS strains compared to levofloxacin and moxifloxacin [1].

Antimicrobial Resistance MRSA Quinolone-Resistant Staphylococcus aureus Clinical Microbiology

Resistance Profile Differentiation: WCK 771 Potency Against VISA vs. Comparator Quinolones

WCK 771 and clinafloxacin were the only quinolones in the study to demonstrate strong potency against vancomycin-intermediate Staphylococcus aureus (VISA) strains [1].

VISA Vancomycin-Intermediate Staphylococcus aureus Antimicrobial Resistance Glycopeptide Resistance

Resistance Development Differentiation: Narrow Mutant Selection Window of WCK 771 vs. Moxifloxacin and Trovafloxacin

WCK 771 exhibits a narrow mutant selection window (MSW) against quinolone-resistant S. aureus, which is a key pharmacodynamic parameter for predicting the suppression of resistance emergence [1].

Antimicrobial Resistance Mutant Prevention Concentration Pharmacodynamics DNA Gyrase

Pharmacokinetic Safety Differentiation: Lack of CYP450 Inhibition by WCK 771 vs. Other Quinolones

WCK 771 (levonadifloxacin) and its sulfate metabolite (WCK 2146) were found to have no inhibitory effect on seven key human liver CYP isoforms, even at supra-therapeutic concentrations [1]. This contrasts with other fluoroquinolones known for CYP-mediated drug-drug interactions.

Pharmacokinetics Drug-Drug Interactions CYP450 Safety Pharmacology

Biofilm Eradication: WCK 771 Activity vs. Vancomycin, Linezolid, and Daptomycin

Levonadifloxacin (WCK 771) demonstrated consistent and superior bactericidal activity against biofilm-embedded quinolone-resistant S. aureus and MRSA compared to standard-of-care anti-MRSA agents [1].

Biofilm Staphylococcus aureus Device-Related Infections Bactericidal Activity

In Vivo Efficacy Differentiation: WCK 771 vs. Vancomycin and Linezolid in a Mouse Cellulitis Model

In a mouse cellulitis model of infection, WCK 771 demonstrated superior in vivo efficacy compared to moxifloxacin, vancomycin, and linezolid against both MSSA and MRSA strains [1].

In Vivo Efficacy Animal Model Cellulitis MRSA Pharmacodynamics

High-Value Procurement Scenarios: Optimal Applications of WCK 771 (Levonadifloxacin) in R&D


1. Drug Discovery: Lead Optimization for Next-Generation Anti-MRSA Agents Targeting Resistant Phenotypes

Given its 8- to 32-fold lower MIC90 against MRSA/QRSA compared to levofloxacin/moxifloxacin [1] and its potent activity against VISA strains (MIC = 1 μg/mL) [2], WCK 771 serves as an ideal positive control or benchmark compound for high-throughput screening and structure-activity relationship (SAR) studies. Its unique ability to overcome quinolone resistance makes it a critical reference for designing new agents that evade both target-mediated (gyrA/grlA) and efflux (NorA) resistance mechanisms [3].

2. Preclinical Development: Evaluating Safety and Efficacy in Complicated Infection Models with Low Drug-Drug Interaction Risk

The demonstrated lack of CYP450 inhibition [4] and superior in vivo efficacy in a mouse cellulitis model [2] position WCK 771 as a valuable tool for preclinical pharmacology studies. Researchers can use WCK 771 to establish proof-of-concept in animal models of skin and soft tissue infection, bacteremia, or biofilm-associated infections, while benefiting from a simplified pharmacokinetic profile that minimizes confounding variables in combination therapy studies [5].

3. Translational Research: Investigating Biofilm-Associated and Device-Related Infections

The consistent ≥90% kill rate of WCK 771 against biofilm-embedded S. aureus, in contrast to the variable or absent activity of vancomycin, linezolid, and daptomycin [6], makes it an essential reagent for any laboratory studying chronic, recurrent, or implant-associated staphylococcal infections. Its procurement is justified for studies aiming to elucidate mechanisms of biofilm disruption, prevent biofilm formation on medical devices, or develop novel anti-biofilm therapies.

4. Clinical Microbiology & Surveillance: Monitoring Emerging Resistance and Potency Against Atypical Pathogens

Procurement of WCK 771 for surveillance studies is supported by its potent activity against a wide range of clinically relevant pathogens, including 100% susceptibility observed in fluoroquinolone-resistant GNB [7] and defined MIC90 values against human mycoplasmas and ureaplasmas (≤2 μg/mL) [8]. It serves as a critical comparator agent for laboratories tasked with tracking the evolution of antimicrobial resistance and validating new diagnostic susceptibility tests for multi-drug resistant organisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Wck 771

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.